molecular formula C11H6ClNO B13707384 3-Chloronaphtho[2,1-d]isoxazole

3-Chloronaphtho[2,1-d]isoxazole

Cat. No.: B13707384
M. Wt: 203.62 g/mol
InChI Key: AYPOMRUJBRNAJH-UHFFFAOYSA-N
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Description

3-Chloronaphtho[2,1-d]isoxazole is a chemical compound built on a naphthoisoxazole scaffold, which is a fused polycyclic system of a naphthalene and an isoxazole ring. This structure is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules . The specific 3-chloro substitution on the [2,1-d] fused ring system is a key functionalization, as halogenated heterocycles often serve as crucial intermediates in cross-coupling reactions and structure-activity relationship (SAR) studies. Researchers utilize this and related naphthoisoxazole derivatives, such as 3-Methylnaphtho[2,1-d]isoxazole, as privileged scaffolds in the design of potent and selective activators for ion channels, including the intermediate-conductance calcium-activated potassium channel (KCa3.1) . The naphtho[2,1-d]isoxazole core provides a rigid, planar structure that can be strategically functionalized, making this compound a valuable precursor for further chemical exploration in discovering new therapeutic agents. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

3-chlorobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C11H6ClNO/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H

InChI Key

AYPOMRUJBRNAJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2ON=C3Cl

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides with Naphthalene Derivatives

  • Preparation of Nitrile Oxides:
    Nitrile oxides can be generated in situ from chloroximes or chlorinated oxime derivatives via chlorination and dehydration. For example, chloroximes derived from chlorinated aldehydes or ketones can be dehydrated using reagents like phosphorus oxychloride or thionyl chloride to produce nitrile oxides.

  • Cycloaddition with Naphthalene Derivatives:
    The nitrile oxides then undergo 1,3-dipolar cycloaddition with suitable naphthalene-based alkynes or alkenes. For instance, chlorinated naphthalene derivatives bearing terminal alkynes can be employed to form the fused heterocycle.

Functionalization of Naphthalene Rings

  • Halogenation:
    Selective chlorination of naphthalene precursors can be achieved via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions, yielding 3-chloronaphthalene derivatives.

  • Introduction of Alkynes:
    Post-chlorination, the naphthalene core can be functionalized at the 2- or 3-position with terminal alkynes through directed lithiation or Sonogashira coupling, providing the necessary substrates for cycloaddition.

Proposed Synthetic Route for this compound

Based on the above, a plausible synthetic pathway involves:

Optimization and Catalytic Conditions

  • Catalysts:
    Copper(I) catalysts are frequently employed in regioselective cycloadditions, enhancing yields and selectivity (,).

  • Solvent and Environment:
    Solvent-free mechanochemical methods, such as ball-milling, have been shown to facilitate rapid and environmentally friendly synthesis of isoxazoles, including potential for large-scale production ().

  • Reaction Parameters:
    Optimization of milling time, temperature, and reagent equivalents is critical. For example, studies have shown that reaction times under 60 minutes with appropriate milling media yield high purity products without solvents ().

Data Tables and In-Depth Research Findings

Step Reagents/Conditions Yield / Notes References
Chlorination of naphthalene Cl₂ or NCS, FeCl₃ Moderate to high regioselectivity ,
Sonogashira coupling Terminal alkyne, Pd/Cu catalyst, base High yields, regioselective ,
Nitrile oxide formation Chlorinated oxime + PCl₅ or POCl₃ Good conversion, in situ generation ,
Cycloaddition Nitrile oxide + alkyne derivative 70-90% yield, regioselective ,

Summary and Perspectives

The synthesis of this compound leverages established heterocyclic synthesis techniques, notably the regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes, combined with strategic halogenation and functionalization of naphthalene derivatives. Recent advances in mechanochemical synthesis and environmentally benign solvents further enhance the sustainability and scalability of these methods. Given the structural complexity, multi-step synthesis with rigorous regioselective control is essential, and ongoing research continues to optimize these pathways for higher yields, purity, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Chloronaphtho[2,1-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl-containing derivatives, while substitution reactions can introduce halogen or nitro groups into the compound .

Scientific Research Applications

3-Chloronaphtho[2,1-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloronaphtho[2,1-d]isoxazole exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Research Findings and Implications

  • COX-2 Selectivity: Chlorinated isoxazoles like 3-Chloronaphtho... are hypothesized to outperform non-chlorinated analogs in COX-2 binding due to enhanced hydrophobic interactions .
  • Metabolic Stability : Chlorine may reduce CYP-mediated metabolism, but inhibition of CYP2C19/2C9 (as seen in C5/C6) could pose drug-drug interaction risks .
  • Drug-Likeness : All compared compounds comply with Lipinski’s rule, but 3-Chloronaphtho...’s higher logP may limit solubility, necessitating formulation optimizations .

Q & A

Basic: What are the primary synthetic methodologies for 3-Chloronaphtho[2,1-d]isoxazole?

Answer:
A common approach involves cyclocondensation reactions using substituted benzaldehyde derivatives under reflux conditions. For example, reacting halogenated precursors (e.g., chlorinated naphthols) with hydroxylamine derivatives in ethanol or acetic acid, followed by purification via recrystallization or column chromatography. Key parameters include reaction time (4–6 hours), solvent choice (absolute ethanol), and acid catalysis (glacial acetic acid) to enhance cyclization efficiency .

Basic: How is the purity and structural integrity of this compound validated?

Answer:
Purity is assessed via HPLC (≥97% purity) and melting point analysis. Structural confirmation employs 1H^1H-NMR and 13C^{13}C-NMR to verify aromatic proton environments and chlorine substitution patterns. Mass spectrometry (HRMS or ESI-MS) is critical for molecular weight validation (e.g., 153.57 g/mol for related chlorinated isoxazoles) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Optimization involves:

  • Catalyst screening : Acidic (e.g., H2SO4H_2SO_4) vs. basic conditions to stabilize intermediates.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic precursors.
  • Temperature gradients : Stepwise heating (80–120°C) to prevent side reactions like ring-opening.
    Yields for analogous isoxazoles range from 40% (cinnamyl alcohol routes) to 85% (benzaldehyde oxime with N-chlorosuccinimide) .

Basic: What spectroscopic techniques are essential for characterizing substituent effects?

Answer:

  • IR spectroscopy : Identifies C-Cl stretching (650–800 cm1^{-1}) and isoxazole ring vibrations (1600–1650 cm1^{-1}).
  • X-ray crystallography : Resolves spatial arrangements of the naphthalene and isoxazole moieties, critical for structure-activity studies .

Advanced: How to evaluate inhibitory effects on glutathione-dependent enzymes?

Answer:

  • Enzyme assays : Measure IC50_{50} values using purified human erythrocyte-derived glutathione reductase (GR) or glutathione S-transferase (GST).
  • Kinetic studies : Distinguish inhibition types (e.g., uncompetitive inhibition for 3-(4-chlorophenyl)isoxazole vs. non-competitive for isoxazole) via Lineweaver-Burk plots .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (pH, temperature).
  • Structural analogs : Investigate substituent effects (e.g., 4-chloro vs. 4-fluoro phenyl groups) on enzyme binding. For example, 3-(4-chlorophenyl)isoxazole shows higher GR inhibition than halogenated variants due to enhanced hydrophobic interactions .

Basic: What stability considerations are critical for storage?

Answer:

  • Light sensitivity : Store in amber glass bottles to prevent photodegradation.
  • Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles.
  • Moisture control : Use desiccants due to hygroscopicity of the isoxazole ring .

Advanced: How to model binding interactions with biological targets computationally?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding affinities with enzyme active sites (e.g., GR’s NADPH-binding domain).
  • MD simulations : Analyze conformational stability over 100-ns trajectories. Key residues (e.g., Cys58 in GR) may form hydrogen bonds with the chlorine substituent .

Basic: What is the role of the chlorine substituent in reactivity?

Answer:
The chlorine atom:

  • Enhances electrophilic substitution on the naphthalene ring via electron withdrawal.
  • Modulates solubility (logP ~2.5) and bioavailability.
  • Stabilizes transition states in cycloaddition reactions .

Advanced: How to design retrosynthetic pathways for structural analogs?

Answer:

  • Disconnection strategy : Break the isoxazole ring into nitrile oxide and acetylene precursors.
  • Functional group interconversion : Convert 3-chloro substituents to amino or thiol groups via nucleophilic substitution.
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the naphthalene position .

Tables for Key Data

Table 1: Comparative Yields of Isoxazole Derivatives

Starting MaterialReaction ConditionsYield (%)Reference
Cinnamyl alcoholAcetic acid, NaNO2_240
Benzaldehyde oximeNCS, optimized85

Table 2: Enzyme Inhibition Profiles

CompoundIC50_{50} (GR)Inhibition TypeReference
3-(4-Chlorophenyl)isoxazole12 µMUncompetitive
Isoxazole45 µMNon-competitive

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